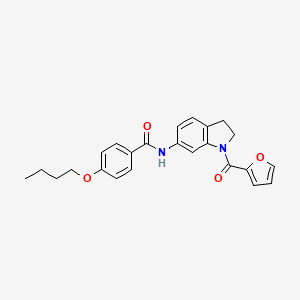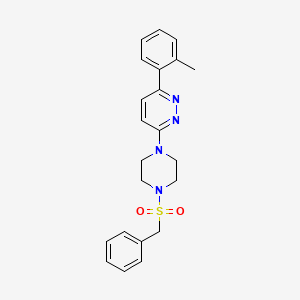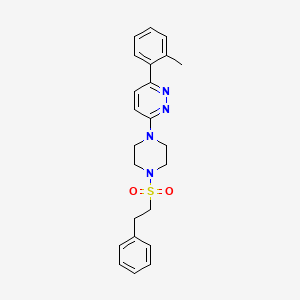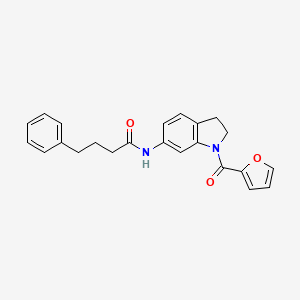
4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
“4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide” is a chemical compound with the molecular formula C24H24N2O4 . It is a complex organic molecule that can be used in various applications .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. These include a butoxy group, a furan-2-carbonyl group, an indolin-6-yl group, and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Mechanism of Action
The mechanism of action of 4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, it has been shown to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, it has been shown to inhibit the activity of NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide in lab experiments include its potent biological activities, specificity, and low toxicity. However, its limitations include its low solubility in water, which may limit its use in certain experiments, and its high cost, which may limit its accessibility for research.
Future Directions
The future directions for 4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide research include exploring its potential therapeutic applications in other diseases, optimizing its chemical structure to improve its pharmacokinetic properties, and developing novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets.
Scientific Research Applications
4-butoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been studied extensively for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, it has shown neuroprotective effects by reducing oxidative stress and inflammation.
Safety and Hazards
properties
IUPAC Name |
4-butoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-3-14-29-20-10-7-18(8-11-20)23(27)25-19-9-6-17-12-13-26(21(17)16-19)24(28)22-5-4-15-30-22/h4-11,15-16H,2-3,12-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUODSFWDPZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202860.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3202866.png)




![N-cyclohexyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202907.png)



![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202946.png)